Cas no 360791-98-6 (2-(4-Bromophenoxy)propanamide)

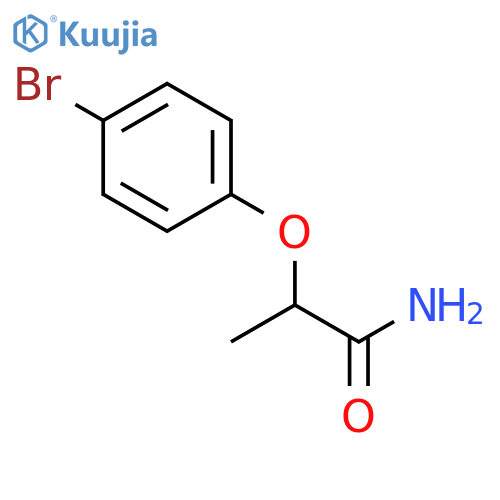

2-(4-Bromophenoxy)propanamide structure

商品名:2-(4-Bromophenoxy)propanamide

CAS番号:360791-98-6

MF:C9H10NO2Br

メガワット:244.0852

MDL:MFCD04219739

CID:880818

2-(4-Bromophenoxy)propanamide 化学的及び物理的性質

名前と識別子

-

- 2-(4-Bromophenoxy)propanamide

- propanamide, 2-(4-bromophenoxy)-

- 2-(4-bromophenoxy)propanamide(SALTDATA: FREE)

-

- MDL: MFCD04219739

- インチ: InChI=1S/C9H10BrNO2/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H2,11,12)

- InChIKey: GBEDJWZQBGSKBM-UHFFFAOYSA-N

- ほほえんだ: CC(OC1=CC=C(Br)C=C1)C(N)=O

計算された属性

- せいみつぶんしりょう: 242.9895

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

じっけんとくせい

- 密度みつど: 1.49

- ふってん: 393.3°C at 760 mmHg

- フラッシュポイント: 191.7°C

- 屈折率: 1.565

- PSA: 52.32

2-(4-Bromophenoxy)propanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B804713-50mg |

2-(4-Bromophenoxy)propanamide |

360791-98-6 | 50mg |

$ 65.00 | 2022-06-06 | ||

| TRC | B804713-100mg |

2-(4-Bromophenoxy)propanamide |

360791-98-6 | 100mg |

$ 80.00 | 2022-06-06 | ||

| 1PlusChem | 1P00C96L-1g |

2-(4-bromophenoxy)propanamide |

360791-98-6 | 95% | 1g |

$72.00 | 2024-05-04 | |

| TRC | B804713-10mg |

2-(4-Bromophenoxy)propanamide |

360791-98-6 | 10mg |

$ 50.00 | 2022-06-06 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1429360-1g |

2-(4-Bromophenoxy)propanamide |

360791-98-6 | 95+% | 1g |

¥1010.00 | 2024-05-16 | |

| Ambeed | A571818-1g |

2-(4-Bromophenoxy)propanamide |

360791-98-6 | 95+% | 1g |

$78.0 | 2024-08-02 | |

| abcr | AB221583-1 g |

2-(4-Bromophenoxy)propanamide; 95% |

360791-98-6 | 1g |

€122.60 | 2022-09-01 | ||

| abcr | AB221583-1g |

2-(4-Bromophenoxy)propanamide, 95%; . |

360791-98-6 | 95% | 1g |

€137.20 | 2024-04-17 | |

| A2B Chem LLC | AF70973-1g |

2-(4-Bromophenoxy)propanamide |

360791-98-6 | 95% | 1g |

$61.00 | 2024-04-20 |

2-(4-Bromophenoxy)propanamide 関連文献

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

360791-98-6 (2-(4-Bromophenoxy)propanamide) 関連製品

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 124-83-4((1R,3S)-Camphoric Acid)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量